2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods typically require specific reaction conditions such as high temperatures and the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aminoguanidine hydrochloride, and various amines. Reaction conditions often involve high temperatures, microwave irradiation, and the use of solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aliphatic amines can yield N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
Scientific Research Applications
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Medicine: Explored for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of kinases and lysine-specific demethylase 1, which are involved in various cellular processes such as signal transduction and gene expression . The compound’s ability to inhibit these enzymes can lead to the modulation of cellular activities, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Explored for its applications in energetic materials.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in the synthesis of bioactive triazole-fused heterocycles.
Uniqueness
2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride stands out due to its unique combination of the triazole ring and amino acid moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive compounds and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-3(5(10)11)1-4-7-2-8-9-4;;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEQZKDSNCSPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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